Anticancer agent 199

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

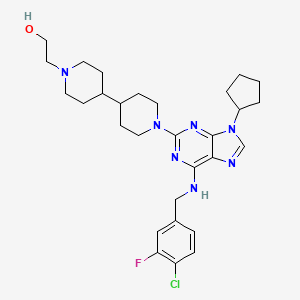

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H39ClFN7O |

|---|---|

Molecular Weight |

556.1 g/mol |

IUPAC Name |

2-[4-[1-[6-[(4-chloro-3-fluorophenyl)methylamino]-9-cyclopentylpurin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |

InChI |

InChI=1S/C29H39ClFN7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35) |

InChI Key |

CYUDBMRFRZUOTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Targeted Killer: An In-depth Technical Guide to the Discovery and Development of ABT-199 (Venetoclax)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-199 (Venetoclax) represents a landmark achievement in cancer therapy, transitioning from a deep understanding of apoptosis to a highly selective, first-in-class B-cell lymphoma 2 (BCL-2) inhibitor. This technical guide delineates the discovery and development of ABT-199, from the challenges faced by its predecessors to its intricate mechanism of action and the experimental validation that paved its way to clinical success. We will explore the precise molecular interactions, detail the key experimental protocols that defined its efficacy and safety, and present the quantitative data that underscore its potency and selectivity.

From Broad Inhibition to Selective Targeting: The Rationale for ABT-199

The journey to ABT-199 began with earlier BH3 mimetics, ABT-737 and its orally bioavailable successor, navitoclax (ABT-263).[1] These compounds potently inhibited the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W.[2] While effective in inducing apoptosis in BCL-2-dependent tumors, their clinical utility was hampered by a significant on-target toxicity: thrombocytopenia.[3] This reduction in platelet count was a direct consequence of inhibiting BCL-XL, a protein essential for platelet survival.

This critical observation prompted a paradigm shift in the drug discovery program: the development of a highly selective BCL-2 inhibitor that would spare BCL-XL, thereby preserving platelet viability while retaining potent anti-tumor activity. Through a sophisticated process of structure-based drug design and reverse engineering, scientists at Abbott (now AbbVie) successfully re-engineered navitoclax to create ABT-199. This new compound was designed to bind with sub-nanomolar affinity to BCL-2 while exhibiting significantly lower affinity for BCL-XL, a feat of molecular engineering that would prove transformative for the treatment of hematologic malignancies.

Mechanism of Action: Restoring the Apoptotic Pathway

ABT-199 is a BH3 mimetic, a small molecule designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, BAD). In many cancers, particularly chronic lymphocytic leukemia (CLL), the overexpression of BCL-2 allows malignant cells to evade apoptosis by sequestering these pro-apoptotic proteins.

Venetoclax directly binds to the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM. Once liberated, these proteins can activate the pro-apoptotic effector proteins BAX and BAK. Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is the point-of-no-return for apoptosis, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate caspases and execute programmed cell death.

Figure 1: Mechanism of action of ABT-199 (Venetoclax).

Quantitative Data Summary

The potency and selectivity of ABT-199 are best illustrated through quantitative data from various assays.

Table 1: Binding Affinities (Ki) of BH3 Mimetics to BCL-2 Family Proteins

| Compound | BCL-2 (Ki, nM) | BCL-XL (Ki, nM) | BCL-W (Ki, nM) | MCL-1 (Ki, nM) |

| ABT-199 (Venetoclax) | <0.01 | 48 | 245 | >444 |

| ABT-263 (Navitoclax) | ≤1 | ≤0.5 | ≤1 | >1000 |

Data sourced from Souers et al., 2013 and other preclinical studies.

Table 2: In Vitro Cell Viability (IC50/LC50) of ABT-199 in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | LC50 (nM) |

| MOLM-13 | AML | <10 | - |

| KCNR | Neuroblastoma | - | 16-338 |

| SJNB12 | Neuroblastoma | 10-210 | 16-338 |

| CHP126 | Neuroblastoma | 10-210 | 16-338 |

Data compiled from various preclinical studies. IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values demonstrate potent activity in sensitive cell lines.

Table 3: Key Clinical Trial Results (Phase III VIALE-A: NCT02993523)

| Treatment Arm | N | Median Overall Survival (OS) | Composite Complete Remission (CR + CRi) Rate |

| Venetoclax + Azacitidine | 287 | 14.7 months | 66.4% |

| Placebo + Azacitidine | 146 | 9.6 months | 28.3% |

Data from the VIALE-A study in treatment-naïve AML patients ineligible for intensive chemotherapy.

Detailed Experimental Protocols

The development of ABT-199 relied on a suite of robust in vitro and in vivo assays to characterize its activity and selectivity.

BCL-2 Family Protein Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a compound to a specific BCL-2 family protein.

-

Principle: A fluorescently labeled BH3 peptide (e.g., BIM BH3) is incubated with a recombinant BCL-2 family protein. In its unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger protein, its tumbling is restricted, leading to high polarization. A test compound that competes with the peptide for binding will displace it, causing a decrease in polarization.

-

Protocol Outline:

-

Reagents: Recombinant human BCL-2, BCL-XL, etc.; fluorescently labeled BIM BH3 peptide; assay buffer.

-

Procedure: a. Serially dilute the test compound (ABT-199) in assay buffer in a microplate. b. Add a fixed concentration of the BCL-2 family protein and the fluorescent peptide to each well. c. Incubate at room temperature to allow binding to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the change in polarization against the compound concentration. Fit the data to a competitive binding model to calculate the inhibition constant (Ki).

-

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of ABT-199 on cancer cells.

-

Cell Viability (MTT or CellTiter-Glo® Assay):

-

Principle: Measures the metabolic activity of viable cells. MTT is reduced by mitochondrial dehydrogenases to a colored formazan product, while CellTiter-Glo® measures ATP levels via a luciferase reaction.

-

Protocol Outline:

-

Seed cancer cell lines (e.g., MOLM-13) in a 96-well plate and allow them to adhere/stabilize.

-

Treat cells with a serial dilution of ABT-199 for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

-

Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) with a plate reader.

-

Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

-

-

-

Apoptosis (Annexin V and Propidium Iodide Staining):

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

-

Protocol Outline:

-

Treat cells with ABT-199 for a defined period (e.g., 24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

-

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of ABT-199 in a living organism.

-

Principle: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.

-

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., RS4;11, a BCL-2-dependent ALL line) into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

-

Treatment: Randomize mice into treatment (ABT-199, e.g., 100 mg/kg, oral gavage) and vehicle control groups.

-

Efficacy Assessment: Continue treatment for a specified duration (e.g., 21-28 days). Monitor tumor volume, body weight, and overall animal health.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for statistical significance between the treated and control groups.

-

Visualizing the Discovery and Experimental Process

Figure 2: The drug discovery workflow from navitoclax to venetoclax.

Figure 3: A typical experimental workflow for an apoptosis assay.

Conclusion and Future Directions

The discovery and development of ABT-199 is a testament to the power of rational, structure-based drug design. By meticulously dissecting the shortcomings of previous BH3 mimetics, researchers were able to engineer a molecule with remarkable potency and a refined safety profile. The detailed experimental validation, from biochemical binding assays to in vivo efficacy models, provided a robust preclinical package that has translated into significant clinical benefit for patients with hematologic malignancies.

Future research will continue to focus on overcoming resistance to venetoclax, which often involves the upregulation of other anti-apoptotic proteins like MCL-1. This has spurred the development of MCL-1 inhibitors and rational combination therapies aimed at co-targeting multiple survival pathways to achieve deeper and more durable responses. The story of ABT-199 serves as a powerful blueprint for the development of next-generation targeted cancer therapies.

References

A Technical Guide to AMG 199 (Vepsitamab) and the Therapeutic Target CD73

Disclaimer: Initial research indicates that the designation "AMG 199" corresponds to Vepsitamab, a bispecific T-cell engager (BiTE) antibody targeting MUC17 and CD3, not CD73. This guide will first provide a detailed overview of the actual AMG 199 (Vepsitamab). Subsequently, it will address the user's interest in the anti-CD73 therapeutic strategy by providing a comprehensive guide on the role of CD73 in oncology and the mechanism of action of anti-CD73 monoclonal antibodies, using publicly available information on representative molecules.

Section A: AMG 199 (Vepsitamab) - An Anti-MUC17/CD3 Bispecific T-cell Engager

Introduction to AMG 199 (Vepsitamab)

AMG 199, also known as Vepsitamab, is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody construct.[1][2] It is designed to redirect the body's own T-cells to recognize and eliminate cancer cells that express Mucin 17 (MUC17).[1][3] MUC17 is a transmembrane protein that is overexpressed in several solid tumors, including gastric, gastroesophageal junction, colorectal, and pancreatic cancers, but has limited expression in normal tissues. AMG 199 simultaneously binds to the CD3 antigen on T-cells and MUC17 on tumor cells, creating a cytotoxic synapse that leads to T-cell activation and tumor cell lysis.

Mechanism of Action

AMG 199 is composed of two single-chain variable fragments (scFv). One scFv targets MUC17 on tumor cells, and the other targets the CD3 epsilon chain, a component of the T-cell receptor complex. By cross-linking a T-cell with a cancer cell, AMG 199 induces T-cell activation, proliferation, and cytokine release, leading to a potent and targeted cytotoxic T-lymphocyte (CTL) response against MUC17-expressing tumor cells. The inclusion of a single-chain IgG Fc region extends the half-life of the molecule, allowing for less frequent dosing.

Preclinical and Clinical Data

Preclinical studies demonstrated that AMG 199 has potent in vitro cytotoxic activity against gastric cancer cell lines expressing MUC17 and leads to significant tumor growth inhibition in in vivo xenograft models. In non-human primate toxicology studies, weekly administration of AMG 199 was well-tolerated with minimal effects on normal MUC17-expressing tissues.

A global Phase 1 clinical trial (NCT04117958) was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of AMG 199 in patients with MUC17-positive solid tumors. The study was designed with a dose-exploration phase to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), followed by a dose-expansion phase. However, the trial was later terminated due to a business decision.

Table 1: AMG 199 (Vepsitamab) Binding Affinity

| Target | Binding Molecule | EC50 | Source |

|---|---|---|---|

| Human MUC17 Protein (His Tag) | Immobilized Vepsitamab | 2.10 ng/mL |

| Human CD3 epsilon Protein (His Tag) | Immobilized Vepsitamab | 2.35 ng/mL | |

Table 2: Clinical Trial NCT04117958 Overview

| Parameter | Description |

|---|---|

| Official Title | A Global Phase 1 Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of the Half-life Extended Bispecific T-cell Engager AMG 199 in Subjects With MUC17-Positive Solid Tumors... |

| Status | Terminated (Business Decision) |

| Conditions | Gastric Cancer, Gastroesophageal Junction Cancer, Colorectal Cancer, Pancreatic Cancer |

| Primary Endpoints | Safety and tolerability, determination of MTD and/or RP2D. |

| Secondary Endpoints | Characterize pharmacokinetics (PK) and anti-tumor activity (Objective Response, Duration of Response, Overall Survival). |

Experimental Protocols

4.1 In Vitro Cytotoxicity Assay (Representative Protocol) A standard chromium-51 (⁵¹Cr) release assay or a non-radioactive alternative like an LDH-based assay would be used to assess T-cell-mediated cytotoxicity.

-

Cell Preparation: MUC17-positive target tumor cells are cultured and harvested. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.

-

Labeling (for ⁵¹Cr assay): Target cells are labeled with ⁵¹Cr.

-

Co-culture: Labeled target cells are co-cultured with effector T-cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of AMG 199.

-

Incubation: The co-culture is incubated for 4-18 hours to allow for cell lysis.

-

Measurement: The amount of ⁵¹Cr or LDH released into the supernatant is quantified.

-

Analysis: Specific lysis is calculated based on the release from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Section B: Anti-CD73 Monoclonal Antibodies as a Therapeutic Strategy

The Role of the CD39-CD73-Adenosine Pathway in Cancer

CD73 (also known as ecto-5'-nucleotidase) is a cell-surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment (TME). In the canonical pathway, extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. CD73 then catalyzes the final step, converting AMP into adenosine.

High concentrations of extracellular adenosine in the TME suppress the anti-tumor immune response through several mechanisms:

-

Inhibition of T-cells and NK cells: Adenosine binds to A2A receptors on effector T-cells and Natural Killer (NK) cells, inhibiting their activation, proliferation, and cytotoxic functions.

-

Promotion of Regulatory T-cells (Tregs): Adenosine signaling can enhance the suppressive function of Tregs.

-

Suppression of Myeloid Cells: It can skew macrophages towards an M2 pro-tumor phenotype and inhibit the function of dendritic cells.

-

Direct Tumor Promotion: CD73 expression on tumor cells has been linked to increased proliferation, migration, and metastasis.

Mechanism of Action of Anti-CD73 Antibodies

Anti-CD73 monoclonal antibodies are designed to block the immunosuppressive effects of the adenosine pathway. They can function through two primary mechanisms:

-

Non-catalytic Inhibition: The antibody binds to CD73 in a way that does not directly block the active site but induces internalization or shedding of the enzyme from the cell surface, reducing its availability to produce adenosine.

-

Catalytic Inhibition: The antibody directly binds to the active site of the CD73 enzyme, preventing it from converting AMP to adenosine.

By blocking adenosine production, anti-CD73 antibodies aim to restore the function of immune effector cells within the TME, thereby promoting an anti-tumor immune response. This makes them a promising candidate for combination therapy with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1).

Preclinical and Clinical Data (Example: Oleclumab)

Oleclumab is an investigational human monoclonal IgG1 antibody that inhibits CD73 activity. Preclinical studies using a murine surrogate antibody showed that combining an anti-CD73 antibody with cytotoxic therapies and PD-L1 blockade resulted in improved survival in syngeneic mouse tumor models. This effect was dependent on CD8+ T-cells and was associated with favorable changes in the TME, including increased T-cell and NK-cell activation.

Table 3: Representative Preclinical Data for Anti-CD73 Therapy

| Model | Combination Therapy | Outcome | Key Finding |

|---|---|---|---|

| MCA205 Sarcoma | anti-CD73 + anti-PD-L1 + 5FU+OHP | Improved Survival | Therapeutic effect was abrogated by depletion of CD8+ T-cells. |

| CT26 Colorectal | anti-CD73 + anti-PD-L1 + 5FU+OHP | Improved Survival | RNA-sequencing showed modulation of immune response, NK/T-cell activation, and interferon pathways. |

Experimental Protocols

4.1 In Vivo Efficacy Study (Representative Protocol)

-

Model Selection: Syngeneic mouse tumor models (e.g., CT26 colorectal cancer in BALB/c mice) are used, which have a competent immune system.

-

Tumor Implantation: A known number of tumor cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, anti-CD73 mAb, anti-PD-L1 mAb, Chemotherapy, Combinations).

-

Treatment Administration: Therapies are administered according to a predefined schedule (e.g., intraperitoneal injection of antibodies twice weekly).

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study concludes when tumors reach a predetermined maximum size, or at a set time point. Survival is a key endpoint.

-

Pharmacodynamic Analysis: At study termination (or at intermediate time points), tumors and spleens may be harvested for analysis of immune cell infiltration and gene expression changes via flow cytometry, immunohistochemistry, or RNA-sequencing.

References

Technical Whitepaper: The Role of Venetoclax (ABT-199) in Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The ability of cancer cells to evade programmed cell death, or apoptosis, is a fundamental hallmark of malignancy and a primary mechanism of resistance to therapy. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins, particularly Bcl-2 itself, is common in various hematologic malignancies, enabling cancer cell survival by sequestering pro-apoptotic proteins. Venetoclax (formerly ABT-199) is a potent, selective, and orally bioavailable small-molecule inhibitor of Bcl-2.[1][2] This technical guide provides an in-depth overview of the mechanism of action of Venetoclax in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Restoring Apoptotic Signaling

Venetoclax functions as a BH3 mimetic, a class of drugs designed to mimic the action of the BH3-only subgroup of pro-apoptotic proteins (e.g., BIM, BID, PUMA).[2] In cancer cells dependent on Bcl-2 for survival, Bcl-2 binds and sequesters these pro-apoptotic proteins, preventing them from activating the downstream effectors of apoptosis, BAX and BAK.[3][4]

The mechanism of Venetoclax-induced apoptosis proceeds as follows:

-

Selective Binding: Venetoclax selectively binds with high affinity (sub-nanomolar) to the BH3-binding groove of the anti-apoptotic Bcl-2 protein. This action displaces pro-apoptotic proteins, most notably BIM, from Bcl-2.

-

Activation of BAX/BAK: The liberated BH3-only proteins are now free to activate the pro-apoptotic effector proteins BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores. This event is the "point of no return" for apoptosis.

-

Cytochrome c Release: The pores formed by BAX/BAK allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: The effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death, including DNA fragmentation, membrane blebbing, and formation of apoptotic bodies.

A significant feature of Venetoclax's mechanism is its ability to induce apoptosis independently of the p53 tumor suppressor protein (TP53). This makes it an effective agent in cancers with TP53 mutations or deletions, which are often associated with resistance to conventional chemotherapy.

Signaling Pathway Diagram

Caption: Venetoclax inhibits Bcl-2, releasing BIM to activate BAX/BAK and trigger mitochondrial apoptosis.

Quantitative Data on Venetoclax-Induced Apoptosis

The efficacy of Venetoclax varies across different cancer types and is often correlated with the level of Bcl-2 dependence.

Table 1: In Vitro Cytotoxicity (IC50) of Venetoclax in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | 1.1 nM | Not Specified | |

| HL-60 | Acute Myeloid Leukemia (AML) | 4.0 nM | Not Specified | |

| MOLM-14 | Acute Myeloid Leukemia (AML) | 52.5 nM | Not Specified | |

| THP-1 | Acute Myeloid Leukemia (AML) | 1.1 µM | Not Specified | |

| LY78 | Follicular Lymphoma (Primary) | 11 nM | 72 hours | |

| LY97 | Follicular Lymphoma (Primary) | > 200 nM | 72 hours |

Table 2: Induction of Apoptosis and Clinical Response

| Cell Line / Patient Cohort | Cancer Type | Venetoclax Treatment | Result | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25 µM for 24h | Apoptotic cells increased from 8% (control) to 23% | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | In vitro (various conc.) | Apoptosis evident within 4 hours | |

| Patients with CLL/SLL | Chronic Lymphocytic Leukemia | 5-week dose ramp-up | Rate of Tumor Lysis Syndrome (TLS) was 2% | |

| Patients with R/R AML | Acute Myeloid Leukemia | Monotherapy | 19% Complete Remission (CR) rate |

Experimental Protocols for Assessing Apoptosis

Evaluating the pro-apoptotic activity of Venetoclax involves a suite of standardized in vitro assays.

Cell Viability and Proliferation Assays (e.g., MTT, WST-1)

Objective: To determine the concentration-dependent effect of Venetoclax on cell viability and calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Venetoclax in appropriate cell culture medium. Replace the existing medium with medium containing the various concentrations of Venetoclax. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well and incubate for 1-4 hours. Viable cells with active mitochondrial reductases will convert the reagent into a colored formazan product.

-

Quantification: Solubilize the formazan product (if necessary, for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Apoptosis Quantification by Annexin V / Propidium Iodide (PI) Staining

Objective: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells following Venetoclax treatment.

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with Venetoclax at desired concentrations (e.g., 10, 25, 50 µM) for a set time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Gene Expression Analysis by qRT-PCR

Objective: To measure changes in the mRNA expression of key apoptosis-related genes (e.g., BCL2, MCL1, BAX, BIM) following treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with Venetoclax as described above. Harvest the cells and extract total RNA using a suitable kit (e.g., Trizol or column-based methods).

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye like SYBR Green. The reaction is run on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of target genes is normalized to the reference gene and compared to the vehicle-treated control group.

Experimental Workflow Diagram

References

- 1. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: The Impact of Anticancer Agent 199 on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor progression and mediating therapeutic resistance. This document provides a comprehensive technical overview of "Anticancer agent 199," a novel small molecule inhibitor designed to modulate the TME by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We present quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the agent's mechanism and effects, demonstrating its potential to reprogram the immunosuppressive TME into an anti-tumor environment.

Introduction to the Tumor Microenvironment and Agent 199

The tumor microenvironment is a complex ecosystem comprising cancer cells, immune cells, fibroblasts, endothelial cells, and the extracellular matrix. This intricate network can promote cancer cell proliferation, invasion, and immune evasion. Key immunosuppressive players within the TME include regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).

A critical signaling node that governs the function of these immunosuppressive cells and tumor cells is the STAT3 pathway. Constitutive activation of STAT3 is linked to the expression of genes that promote cell survival, proliferation, and angiogenesis while suppressing anti-tumor immunity.

"this compound" is a potent and selective inhibitor of STAT3 phosphorylation and activation. By targeting this central hub, Agent 199 is hypothesized to exert a dual effect: directly inhibiting tumor cell growth and remodeling the TME to favor an anti-tumor immune response.

Mechanism of Action: STAT3 Signaling Inhibition

Agent 199 functions by competitively binding to the SH2 domain of STAT3, preventing its phosphorylation by upstream kinases such as Janus kinase (JAK) and Src kinase. This action blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby inhibiting the transcription of its target genes. These target genes include key regulators of immunosuppression like IL-10 and TGF-β, and pro-survival proteins such as Bcl-2 and Cyclin D1.

Quantitative Preclinical Data

The efficacy of Agent 199 was evaluated through a series of in vitro and in vivo experiments. The quantitative results are summarized below.

Table 1: In Vitro Cytotoxicity of Agent 199

The anti-proliferative effect of Agent 199 was assessed across various murine cancer cell lines after 72 hours of exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| B16-F10 | Melanoma | 4.52 |

| MC38 | Colon Adenocarcinoma | 2.89 |

| LLC | Lewis Lung Carcinoma | 6.15 |

| 4T1 | Breast Cancer | 3.77 |

Table 2: Effect of Agent 199 on Cytokine Profile in Tumor Co-Culture

Cytokine levels were measured in the supernatant of a co-culture of MC38 tumor cells and splenocytes after 48 hours of treatment.

| Cytokine | Control (pg/mL) | Agent 199 (1 µM) (pg/mL) | % Change |

| IL-2 | 112 ± 15 | 345 ± 28 | +208% |

| IFN-γ | 254 ± 22 | 812 ± 55 | +220% |

| IL-10 | 980 ± 76 | 150 ± 19 | -85% |

| TGF-β | 1250 ± 110 | 310 ± 41 | -75% |

Table 3: Immune Cell Populations in MC38 Tumors In Vivo

C57BL/6 mice bearing MC38 tumors were treated with Agent 199 (25 mg/kg, daily) for 10 days. Tumors were harvested and analyzed by flow cytometry. Data represents the percentage of CD45+ cells.[1][2]

| Immune Cell Population | Marker | Vehicle Control (%) | Agent 199 (%) | Fold Change |

| CD8+ T Cells | CD3+/CD8+ | 15.2 ± 2.1 | 35.8 ± 3.5 | 2.36 |

| Regulatory T Cells (Tregs) | CD3+/CD4+/FoxP3+ | 22.5 ± 2.8 | 8.1 ± 1.5 | -0.64 |

| M2 Macrophages | CD11b+/F4/80+/CD206+ | 31.4 ± 4.0 | 12.5 ± 2.2 | -0.60 |

| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+/Gr-1+ | 25.1 ± 3.3 | 9.7 ± 1.9 | -0.61 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (B16-F10, MC38, LLC, 4T1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Agent 199 in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 values using non-linear regression analysis in GraphPad Prism.

Multiplex Cytokine Assay

-

Co-Culture Setup: Co-culture MC38 tumor cells with murine splenocytes at a 1:5 ratio in 24-well plates.

-

Treatment: Treat the cells with Agent 199 (1 µM) or vehicle control (0.1% DMSO).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Assay Performance: Analyze the supernatant for IL-2, IFN-γ, IL-10, and TGF-β concentrations using a commercially available multiplex bead-based assay (e.g., Luminex) according to the manufacturer’s instructions.

-

Data Acquisition: Acquire data on a compatible flow cytometer or Luminex instrument.

-

Analysis: Determine cytokine concentrations based on standard curves.

In Vivo Tumor Model and Flow Cytometry

-

Tumor Implantation: Subcutaneously inject 1x10^6 MC38 cells into the flank of C57BL/6 mice.

-

Treatment: When tumors reach an average volume of 100 mm³, randomize mice into two groups: Vehicle control and Agent 199 (25 mg/kg, daily oral gavage).

-

Tumor Dissociation: After 10 days of treatment, euthanize the mice and excise the tumors. Mechanically mince the tumors and digest them in RPMI medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 45 minutes at 37°C.[2][3]

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Staining: Stain the cells with a viability dye followed by a cocktail of fluorescently-labeled antibodies against CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1, and CD206.[1]

-

Data Acquisition: Acquire data on a multicolor flow cytometer (e.g., BD LSRFortessa).

-

Analysis: Analyze the data using FlowJo software. Gate on live, single, CD45+ cells to identify immune populations.

Visualized Workflows and Relationships

Preclinical Evaluation Workflow

The logical flow from initial in vitro screening to in vivo validation is critical for assessing the therapeutic potential of Agent 199.

References

The Pharmacodynamics of ABT-199 (Venetoclax) in Leukemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacodynamics of ABT-199 (Venetoclax), a selective B-cell lymphoma 2 (BCL-2) inhibitor, in various preclinical leukemia models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

Core Mechanism of Action: Restoring Apoptosis

ABT-199 is a potent and selective oral inhibitor of the anti-apoptotic protein BCL-2.[1] In many hematologic malignancies, including various forms of leukemia, the overexpression of BCL-2 is a key survival mechanism, allowing cancer cells to evade programmed cell death (apoptosis).[2] BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the downstream effectors BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and the subsequent cascade of caspase activation that leads to cell death.[3]

ABT-199 mimics the action of BH3-only proteins, binding with high affinity to the BH3 domain of BCL-2.[3] This competitive binding displaces BIM and other sequestered pro-apoptotic proteins, which are then free to activate BAX and BAK.[3] The activation of BAX and BAK leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis. This on-target mitochondrial mechanism of action has been demonstrated through techniques like BH3 profiling, which correlates well with the cytotoxic effects of the drug.

Quantitative Analysis of In Vitro Efficacy

The sensitivity of leukemia cells to ABT-199 varies across different subtypes and is often correlated with the expression levels of BCL-2 family proteins. Preclinical studies have established the half-maximal inhibitory concentration (IC50) values for ABT-199 in a range of leukemia cell lines and primary patient samples.

| Cell Line | Leukemia Type | IC50 (nM) | Time Point (hours) | Reference |

| MOLM-13 | AML | <10 | 48 | |

| MV4-11 | AML | <10 | 48 | |

| OCI-AML3 | AML | >100 | 48 | |

| HL-60 | AML | >1000 | 48 | |

| Primary AML Samples (Median) | AML | ~10 | 48 | |

| Primary CLL Samples (Median) | CLL | <10 | 24 |

Table 1: IC50 Values of ABT-199 in Various Leukemia Cell Lines and Primary Samples.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections provide detailed methodologies for key assays used to evaluate the efficacy and mechanism of action of ABT-199 in leukemia models.

Cell Viability and IC50 Determination

Objective: To quantify the dose-dependent effect of ABT-199 on the viability of leukemia cells and to determine the IC50 value.

Materials:

-

Leukemia cell lines or primary patient cells

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

ABT-199 (Venetoclax) stock solution (in DMSO)

-

96-well clear or white-walled microplates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or WST-1)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

-

Drug Dilution: Prepare serial dilutions of ABT-199 in culture medium from the stock solution.

-

Treatment: Add 10 µL of the ABT-199 dilutions to the respective wells. Include wells with vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

For CellTiter-Glo®: Equilibrate the reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence.

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidified isopropanol) and mix to dissolve the formazan crystals. Measure absorbance at the appropriate wavelength (typically 570 nm).

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with ABT-199.

Materials:

-

Leukemia cells treated with ABT-199

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture leukemia cells in the presence of desired concentrations of ABT-199 or vehicle control for a specified duration (e.g., 4, 8, or 24 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are considered live.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

BH3 Profiling

Objective: To assess the mitochondrial apoptotic priming of leukemia cells and their dependence on BCL-2.

Materials:

-

Leukemia cells

-

BH3 peptides (e.g., BIM, BAD, NOXA)

-

Permeabilization buffer (e.g., containing digitonin)

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate mitochondria from leukemia cells or use intact cells with a permeabilization step.

-

Peptide Treatment: Expose the prepared cells or mitochondria to a panel of BH3 peptides at various concentrations.

-

Staining: Stain the cells with a mitochondrial membrane potential dye.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the loss of mitochondrial membrane potential, which is indicative of mitochondrial outer membrane permeabilization (MOMP). The degree of MOMP induced by specific BH3 peptides reveals the cell's dependence on the corresponding anti-apoptotic BCL-2 family members.

Western Blotting for BCL-2 Family Proteins

Objective: To determine the expression levels of BCL-2, MCL-1, and other relevant proteins in leukemia cells.

Materials:

-

Leukemia cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse leukemia cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Mechanisms of Resistance to ABT-199

Despite the potent activity of ABT-199, both intrinsic and acquired resistance can occur in leukemia. Understanding these resistance mechanisms is crucial for developing effective combination therapies.

A primary mechanism of resistance is the upregulation of other anti-apoptotic BCL-2 family members, particularly MCL-1 and BCL-xL, which are not inhibited by ABT-199. These proteins can compensate for the loss of BCL-2 function by sequestering pro-apoptotic proteins. Additionally, mutations in the BCL-2 gene that reduce the binding affinity of ABT-199 can also confer resistance. Furthermore, activation of various signaling pathways, such as the FLT3, PI3K/AKT/mTOR, and RAS pathways, can promote the expression of anti-apoptotic proteins and contribute to resistance.

Combination Therapies and In Vivo Models

To overcome resistance and enhance the efficacy of ABT-199, various combination strategies are being investigated. Combining ABT-199 with agents that target resistance pathways, such as MCL-1 inhibitors or inhibitors of the FLT3 and PI3K/AKT pathways, has shown synergistic effects in preclinical models. The combination of ABT-199 with hypomethylating agents like azacitidine has also demonstrated significant clinical activity, potentially through the downregulation of MCL-1.

Patient-derived xenograft (PDX) models, where leukemia cells from patients are implanted into immunodeficient mice, are invaluable for evaluating the in vivo efficacy of ABT-199 and combination therapies. These models more accurately recapitulate the heterogeneity and microenvironment of human leukemia.

Experimental Workflow for PDX Models

This technical guide provides a foundational understanding of the pharmacodynamics of ABT-199 in leukemia models. The detailed protocols and compiled data serve as a practical resource for researchers aiming to further investigate this important therapeutic agent and develop novel strategies to improve outcomes for leukemia patients.

References

Early Research on MUC17-Targeted and MCL-1 Inhibition in Solid Tumors: A Technical Overview of AMG 199 and AMG 176

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Early research into novel cancer therapeutics requires precise identification of both the compound and its mechanism of action. Initial interest in "AMG 199" as an MCL-1 inhibitor in solid tumors appears to be a misidentification. Preclinical and clinical data definitively characterize AMG 199 (Vepsitamab) as a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody that targets Mucin 17 (MUC17) and CD3.[1][2][3] The potent and selective MCL-1 inhibitor developed by Amgen is, in fact, AMG 176 . This guide will provide a detailed overview of the early research on both of these distinct therapeutic agents in the context of solid tumors, addressing the user's core interest in novel Amgen compounds for this indication.

Part 1: AMG 199 (Vepsitamab) - A MUC17-Targeting BiTE® Antibody

AMG 199 is a novel investigational immunotherapy designed to redirect a patient's own T-cells to recognize and eliminate cancer cells expressing MUC17. MUC17 is a transmembrane protein that is overexpressed in certain solid tumors, including gastric and gastroesophageal junction (G/GEJ) cancers, making it a promising therapeutic target.

Mechanism of Action

AMG 199 is composed of two single-chain variable fragments (scFv). One scFv binds to the CD3 receptor on the surface of T-cells, and the other binds to MUC17 on tumor cells. This dual binding cross-links the T-cell and the tumor cell, leading to T-cell activation and subsequent lysis of the cancer cell.

Preclinical Research in Solid Tumors

Preclinical studies have demonstrated the potential of AMG 199 in solid tumor models. In vitro, AMG 199 has shown potent cytotoxic activity against gastric cancer cell lines that express MUC17. In vivo, AMG 199 promoted significant tumor growth inhibition in established gastric tumor xenograft models.

A toxicology study in non-human primates (cynomolgus monkeys) indicated that weekly administration of AMG 199 was well-tolerated with minimal findings in normal tissues that express MUC17.

Table 1: Summary of Preclinical Data for AMG 199 in Solid Tumors

| Assay Type | Model System | Key Findings | Reference |

| In Vitro Cytotoxicity | MUC17-positive gastric cancer cell lines | Potent cytotoxic activity | |

| In Vivo Efficacy | Established gastric tumor xenograft models | Significant tumor growth inhibition | |

| Toxicology | Cynomolgus monkeys | Well-tolerated with minimal effects on MUC17-expressing normal tissues |

Experimental Protocols

Detailed experimental protocols from the preclinical studies are not publicly available in their entirety. However, based on standard methodologies for evaluating BiTE® molecules, the key experiments likely involved:

-

In Vitro Cytotoxicity Assays:

-

Co-culture of MUC17-positive human gastric cancer cell lines with human peripheral blood mononuclear cells (PBMCs) or purified T-cells.

-

Incubation with varying concentrations of AMG 199.

-

Measurement of tumor cell lysis via standard methods such as lactate dehydrogenase (LDH) release or chromium-51 release assays.

-

-

In Vivo Xenograft Studies:

-

Implantation of MUC17-positive human gastric cancer cells into immunodeficient mice (e.g., NSG mice).

-

Engraftment of human PBMCs to provide a source of human T-cells.

-

Administration of AMG 199 at various dose levels and schedules.

-

Monitoring of tumor growth over time.

-

Early Clinical Development

The promising preclinical data led to the initiation of a Phase 1, first-in-human clinical trial (NCT04117958) to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of AMG 199 in patients with MUC17-positive solid tumors, including gastric, gastroesophageal junction, colorectal, and pancreatic cancers. The study was designed as a dose-escalation and dose-expansion trial. However, recent sources indicate that this clinical program is no longer active.

Part 2: AMG 176 - A Selective MCL-1 Inhibitor

AMG 176 is a potent, selective, and orally bioavailable inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various cancers.

Mechanism of Action

MCL-1 sequesters pro-apoptotic proteins like Bak, preventing them from initiating the intrinsic apoptosis pathway. AMG 176 binds with high affinity to the BH3-binding groove of MCL-1, disrupting the MCL-1/Bak interaction. This releases Bak, leading to the activation of the caspase cascade and subsequent programmed cell death.

Preclinical Research in Solid Tumors

While much of the preclinical research on AMG 176 has focused on hematologic malignancies, there is evidence of its activity in solid tumor models. A large-scale screening of over 200 cell lines revealed that a subset of solid tumor cell lines exhibited robust sensitivity to MCL-1 inhibition. Among these, breast cancer cell lines showed the greatest sensitivity.

Table 2: Summary of Preclinical Data for AMG 176 in Solid Tumors

| Assay Type | Model System | Key Findings | Reference |

| In Vitro Cell Viability | Panel of >200 cancer cell lines | Robust effects on a subset of solid tumor cell lines | |

| In Vitro Sensitivity | Breast cancer cell lines | Greatest sensitivity among solid tumor cell lines tested | |

| In Vivo Efficacy | OPM-2 multiple myeloma xenografts (as a proxy for in vivo activity) | Robust tumor growth inhibition and complete tumor regression at higher doses |

Experimental Protocols

Based on the available abstracts, the preclinical evaluation of AMG 176 likely included the following:

-

Cell Line Profiling:

-

A large panel of over 200 human cancer cell lines, including various solid tumor types, were treated with a range of concentrations of an analog of AMG 176.

-

Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard assay such as CellTiter-Glo®.

-

-

In Vivo Xenograft Studies (Hematologic Model):

-

Human OPM-2 multiple myeloma cells were implanted into immunodeficient mice.

-

Once tumors were established, mice were treated with oral doses of AMG 176.

-

Tumor volume was measured over time to determine anti-tumor efficacy.

-

Pharmacodynamic markers, such as activated Bak, were assessed in tumor tissue.

-

Early Clinical Development

AMG 176 has been evaluated in a Phase 1 clinical trial for patients with relapsed or refractory multiple myeloma and acute myeloid leukemia. The focus of its clinical development has been on hematologic cancers.

Conclusion

References

Unable to Identify "Anticancer Agent 199" for Triple-Negative Breast Cancer

Following a comprehensive search of publicly available scientific and medical literature, no specific information, research data, or clinical trials could be found for a compound designated as "Anticancer agent 199" in the context of triple-negative breast cancer (TNBC).

The term "this compound" does not correspond to any known drug, experimental compound, or natural product described in the retrieved research articles and clinical trial databases. It is possible that this designation is an internal codename not yet disclosed in public forums, a placeholder, or a misnomer.

While the requested in-depth technical guide on "this compound" cannot be produced due to the absence of data, the search did yield significant information on various novel therapeutic strategies currently under investigation for triple-negative breast cancer. These include:

-

Antibody-Drug Conjugates (ADCs): These agents, such as sacituzumab govitecan, are designed to deliver potent chemotherapy directly to cancer cells by targeting specific proteins on their surface, thereby minimizing damage to healthy tissue.[1][2]

-

PARP Inhibitors: Drugs like olaparib and talazoparib have shown efficacy in TNBC patients with BRCA mutations.[3][4]

-

Natural Products and Repurposed Drugs: Researchers are exploring a wide array of natural compounds and existing drugs for their potential anticancer effects against TNBC.[5]

-

Novel Compounds: Some emerging compounds, such as ERX-41 and certain RO compounds, are in early stages of research and have shown promise in preclinical studies for treating TNBC.

Researchers and drug development professionals interested in the latest advancements in TNBC treatment are encouraged to explore the literature on these and other emerging therapeutic modalities.

Should "this compound" be a specific compound known by another name, providing that alternative designation would allow for a more targeted and successful literature search. Without further identifying information, a detailed technical guide as requested cannot be generated.

References

- 1. news-medical.net [news-medical.net]

- 2. ADC Improves Outcomes for Patients with Advanced Triple-Negative Breast Cancer Who are Ineligible for Immune Checkpoint Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]

- 3. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of Triple-negative Breast Cancer | Treatment of TNBC | American Cancer Society [cancer.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: In Vitro Evaluation of Anticancer Agent 199

Introduction

The preliminary assessment of novel therapeutic candidates is a critical phase in anticancer drug discovery.[1][2] In vitro assays serve as a foundational step to characterize the bioactivity of a compound, providing essential data on its cytotoxic effects and mechanism of action.[3][4] This document outlines a comprehensive suite of in vitro protocols to evaluate "Anticancer Agent 199," a novel investigational compound. The described assays—Cell Viability (MTT), Apoptosis (Annexin V-FITC/PI), and Cell Cycle Analysis (Propidium Iodide Staining)—are standard, robust methods for determining the anticancer potential of a new agent.[5]

1. Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (wavelength: 570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the agent. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity of this compound

The IC₅₀ values, representing the concentration of an agent required to inhibit the growth of 50% of cells, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Cancer | 1.25 |

| A549 | Lung Cancer | 2.80 |

| HCT116 | Colon Cancer | 0.95 |

| PC-3 | Prostate Cancer | 5.10 |

2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. During the initial phases of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Assay

Materials:

-

Cancer cells (1 x 10⁶ cells/sample)

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by this compound

The distribution of cells in different stages after treatment is quantified by flow cytometry.

| Treatment (24h) | Viable Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Control (Vehicle) | 95.2% | 2.5% | 2.3% |

| Agent 199 (IC₅₀) | 55.8% | 30.1% | 14.1% |

3. Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by interrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to evaluate the DNA content of a cell population. PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the differentiation and quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

Materials:

-

Cancer cells (1-2 x 10⁶ cells/sample)

-

This compound

-

Ice-cold 70% ethanol

-

PBS

-

PI Staining Solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Distribution after Agent 199 Treatment

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

| Treatment (24h) | G0/G1 Phase | S Phase | G2/M Phase |

| Control (Vehicle) | 55.4% | 28.1% | 16.5% |

| Agent 199 (IC₅₀) | 25.3% | 15.2% | 59.5% |

Visualizations

Caption: Overall workflow for the in vitro evaluation of this compound.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Caption: Logical flow from initial screening to mechanistic studies for Agent 199.

References

- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijisrt.com [ijisrt.com]

- 3. benchchem.com [benchchem.com]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

Application Notes and Protocols for ABT-199 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of ABT-199 (Venetoclax) in mouse xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this BCL-2 inhibitor.

Introduction

ABT-199, also known as Venetoclax, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). Overexpression of BCL-2 is a common feature in various hematological malignancies, where it promotes cancer cell survival by sequestering pro-apoptotic proteins. ABT-199 mimics the action of BH3-only proteins, binding to the BH3 domain of BCL-2, thereby releasing pro-apoptotic proteins and triggering programmed cell death (apoptosis). Mouse xenograft models, particularly those derived from patient tumors (PDXs), are invaluable tools for the preclinical evaluation of ABT-199's therapeutic potential.

Data Presentation: In Vivo Efficacy of ABT-199

The following tables summarize quantitative data from representative studies on the efficacy of ABT-199 in various mouse xenograft models.

Table 1: Efficacy of Single-Agent ABT-199 in Hematological Malignancy Xenograft Models

| Xenograft Model | Mouse Strain | ABT-199 Dose and Schedule | Primary Efficacy Endpoint | Results | Reference |

| Pediatric Acute Lymphoblastic Leukemia (ALL) PDXs | NOD/SCID or NSG | 100 mg/kg, daily, oral gavage for 21 days | Objective Responses (Complete or Partial) | 30% (6/20) of PDXs showed objective responses. | [1] |

| MLL-rearranged ALL Xenografts | NSG | 100 mg/kg, daily, oral gavage for 21 days | Leukemia Engraftment (%huCD45+) | Significant delay in leukemia progression. | [2] |

| Neuroblastoma (KCNR) Xenografts | NMRI nu/nu | 100 mg/kg, daily, oral gavage for 21 days | Relative Tumor Volume | Significant tumor growth inhibition compared to vehicle. | [3][4][5] |

| Myc-driven Mouse Lymphomas | C57BL/6 (immunocompetent) | Daily for 10 days (dose not specified) | White Blood Cell Count | Rapid reduction in white blood cell count. | |

| Acute Myeloid Leukemia (MOLM-13) Xenografts | NSG | 100 mg/kg, daily, oral gavage | Survival | Significantly extended survival compared to vehicle. |

Table 2: Combination Therapy with ABT-199 in Mouse Xenograft Models

| Xenograft Model | Mouse Strain | Combination Treatment | Primary Efficacy Endpoint | Results | Reference |

| Diffuse Large B-cell Lymphoma (Toledo) | NCr nude | ABT-199 (25 mg/kg, daily) + Selinexor (5 mg/kg, every other day) | Tumor Volume | Enhanced anti-tumor activity compared to single agents. | |

| Follicular Lymphoma (DoHH-2) | NCr nude | ABT-199 (100 mg/kg, daily) + Eltanexor (10 mg/kg, daily) | Tumor Volume | Combination resulted in greater tumor growth inhibition. | |

| Hematological Tumor Xenografts | Immunocompromised | ABT-199 + Rituximab | Complete Response (CR) | Combination induced CR in all mice tested, unlike single agents. | |

| Hematological Tumor Xenografts | Immunocompromised | ABT-199 + Bendamustine | Tumor Growth | Greatly enhanced the effect of ABT-199. |

Signaling Pathway

The following diagram illustrates the mechanism of action of ABT-199.

Caption: Mechanism of action of ABT-199 (Venetoclax).

Experimental Workflow

A typical experimental workflow for evaluating ABT-199 in a patient-derived xenograft (PDX) model is depicted below.

Caption: Experimental workflow for ABT-199 evaluation in a PDX model.

Experimental Protocols

Preparation of ABT-199 for Oral Gavage

Materials:

-

ABT-199 (Venetoclax) powder

-

Ethanol (200 proof)

-

Polyethylene glycol 400 (PEG 400)

-

Phosal 50 PG

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh the required amount of ABT-199 powder.

-

Prepare the vehicle solution consisting of 10% ethanol, 30% PEG 400, and 60% Phosal 50 PG (v/v/v).

-

To prepare a 10 mg/mL solution, dissolve the ABT-199 powder in the vehicle.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

The solution should be prepared fresh before each administration.

Establishment of Patient-Derived Xenograft (PDX) Models of Leukemia

Materials:

-

Patient-derived primary leukemia cells (e.g., bone marrow aspirate)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG)

-

Insulin syringes with 27-gauge needles

Procedure:

-

Thaw cryopreserved patient cells rapidly in a 37°C water bath.

-

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with RPMI-1640 medium supplemented with 10% FBS.

-

Resuspend the cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

Inject the cell suspension intravenously (i.v.) via the tail vein or directly into the femur (intrafemoral) of the NSG mice.

-

Monitor the mice for signs of engraftment, which can include weight loss, hind limb paralysis, or ruffled fur.

-

Starting 3-4 weeks post-injection, monitor the engraftment of human leukemic cells in the peripheral blood weekly by flow cytometry for human CD45+ cells.

Monitoring Tumor Burden

A. Flow Cytometry for Peripheral Blood Engraftment:

-

Collect a small volume of peripheral blood (e.g., 50 µL) from the tail vein into EDTA-coated tubes.

-

Lyse red blood cells using an appropriate lysis buffer.

-

Stain the remaining cells with fluorescently labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).

-

Analyze the samples using a flow cytometer to determine the percentage of hCD45+ cells.

B. Bioluminescence Imaging (for luciferase-expressing cell lines):

-

Inject the mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).

-

Anesthetize the mice using isoflurane.

-

Image the mice using an in vivo imaging system (e.g., IVIS) to detect and quantify the bioluminescent signal.

C. Caliper Measurements (for solid tumors):

-

For subcutaneous xenografts, measure the tumor dimensions (length and width) using a digital caliper every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

Immunohistochemistry for Cleaved Caspase-3

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-cleaved caspase-3

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking buffer.

-

Incubate the sections with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the slides and incubate with the biotinylated secondary antibody.

-

Wash and incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with a coverslip.

-

Apoptotic cells will be identified by positive brown staining.

Western Blot for BCL-2 Family Proteins

Materials:

-

Frozen tumor tissue

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against BCL-2, MCL-1, BCL-XL, BIM, etc.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Homogenize the tumor tissue in lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-BCL-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

References

- 1. Cancer Histology Core [pathbio.med.upenn.edu]

- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Venetoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax (formerly ABT-199) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It has demonstrated significant efficacy in the treatment of various hematological malignancies and is under investigation for solid tumors. These application notes provide a comprehensive overview of Venetoclax dosage, formulation, and administration for in vivo preclinical experiments, along with detailed protocols to guide researchers in their study design.

BCL-2 Signaling Pathway and Venetoclax's Mechanism of Action

Venetoclax selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

Caption: BCL-2 signaling and Venetoclax mechanism.

In Vivo Dosage and Administration of Venetoclax

The dosage of Venetoclax for in vivo experiments can vary depending on the cancer model, mouse strain, and study objectives. A common starting point is 100 mg/kg, administered daily via oral gavage.

Summary of Venetoclax Dosages in Preclinical Models

| Cancer Model | Mouse Strain | Venetoclax Dosage | Administration Route & Frequency | Duration | Reference |

| Pediatric Acute Lymphoblastic Leukemia (ALL) Xenografts | NSG | 100 mg/kg | Oral, daily | 21 days | [1] |

| MYCN-Amplified Neuroblastoma PDX | NSG | 100 mg/kg | Oral gavage, 5-7 days/week | Not specified | [2] |

| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (Toledo) | NCr nude | 25 mg/kg | Oral, once per day | Not specified | [3] |